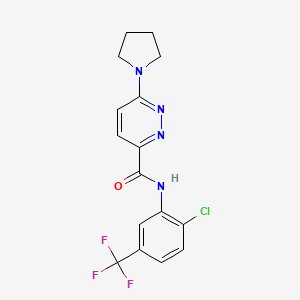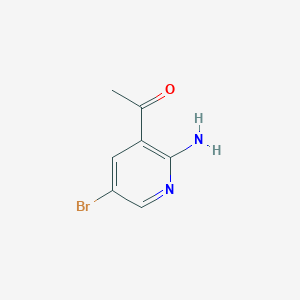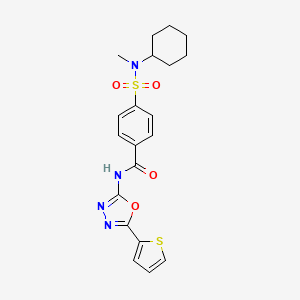![molecular formula C12H10BrClN2O3 B2731307 methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-31-7](/img/structure/B2731307.png)
methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as BRD0705 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein involved in the regulation of gene expression. BRD4 is overexpressed in many cancers and has been identified as a potential therapeutic target. By inhibiting the activity of BRD4, this compound may have anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have anti-fibrotic effects by inhibiting the activation of hepatic stellate cells, which are involved in the development of liver fibrosis. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate in lab experiments is its specificity for BRD4. This allows for the selective inhibition of BRD4 activity without affecting other proteins. However, one limitation is that the compound may have off-target effects on other bromodomain-containing proteins, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate. One direction is to further elucidate its mechanism of action and identify other potential therapeutic targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, it may be useful to study the combination of this compound with other drugs to enhance its therapeutic effects.
Synthesis Methods
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4-chlorophenol with sodium hydride in dimethylformamide to form the corresponding phenoxide. The phenoxide is then treated with methyl chloroformate to yield the methyl ester. The final step involves the reaction of the methyl ester with 3,5-dimethylpyrazole in the presence of a base to form the desired compound.
Scientific Research Applications
Methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
methyl 1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(14)6-9(11)13/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMITWIBOXHKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731224.png)
![N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731226.png)
![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)
![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)
![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)
![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)



![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)
![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)

